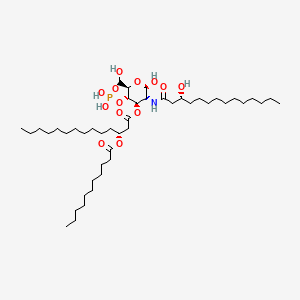
Alosenn
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alosenn is a pharmaceutical compound primarily used as a laxative. It contains active ingredients derived from senna leaves and senna pods. The compound is known for its ability to stimulate bowel movements by acting on the large intestine.
Preparation Methods
Synthetic Routes and Reaction Conditions: Alosenn is prepared from senna leaves and senna pods. The active components, sennosides, are extracted and processed. The extraction involves drying and powdering the senna leaves and pods, followed by solvent extraction to isolate the sennosides.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale extraction processes. The senna leaves and pods are harvested, dried, and ground into a fine powder. The powder is then subjected to solvent extraction, typically using ethanol or methanol, to obtain a concentrated extract of sennosides. The extract is further purified and formulated into granules or tablets.
Chemical Reactions Analysis
Types of Reactions: Alosenn undergoes hydrolysis in the large intestine, where the sennosides are converted into rheinanthrone by the action of enteric bacteria. This conversion is crucial for its laxative effect.
Common Reagents and Conditions: The hydrolysis of sennosides in this compound requires the presence of enteric bacteria in the large intestine. The reaction conditions are naturally provided by the intestinal environment.
Major Products Formed: The major product formed from the hydrolysis of sennosides in this compound is rheinanthrone, which stimulates peristalsis and promotes bowel movements.
Scientific Research Applications
Alosenn has several scientific research applications, including:
Chemistry: Studying the extraction and purification processes of natural products.
Biology: Investigating the role of enteric bacteria in the metabolism of sennosides.
Medicine: Developing treatments for constipation and understanding the mechanisms of laxatives.
Industry: Producing natural laxatives and exploring alternative sources of sennosides.
Mechanism of Action
The mechanism of action of Alosenn involves the hydrolysis of sennosides by enteric bacteria in the large intestine. The hydrolysis produces rheinanthrone, which stimulates the submucosal and myenteric nerve plexuses, leading to increased peristalsis and bowel movements. The molecular targets include the nerve plexuses in the intestinal wall, which are activated by rheinanthrone.
Comparison with Similar Compounds
Bisacodyl: Another stimulant laxative that acts on the colon to promote bowel movements.
Docusate: A stool softener that helps to mix water with stool to soften it.
Polyethylene Glycol: An osmotic laxative that retains water in the stool to soften it and increase bowel movements.
Uniqueness of Alosenn: this compound is unique due to its natural origin from senna leaves and pods. Unlike synthetic laxatives, this compound relies on the natural hydrolysis of sennosides by enteric bacteria, making it a preferred choice for those seeking natural remedies for constipation.
Properties
CAS No. |
125930-50-9 |
|---|---|
Molecular Formula |
C42H38O20 |
Molecular Weight |
862.7 g/mol |
IUPAC Name |
9-[2-carboxy-4-hydroxy-10-oxo-5-(1,2,4,5-tetrahydroxy-3-oxohexoxy)-9H-anthracen-9-yl]-4-hydroxy-10-oxo-5-(1,2,4,5-tetrahydroxy-3-oxohexoxy)-9H-anthracene-2-carboxylic acid |
InChI |
InChI=1S/C42H38O20/c1-13(43)31(47)35(51)37(53)41(59)61-23-7-3-5-17-25(19-9-15(39(55)56)11-21(45)27(19)33(49)29(17)23)26-18-6-4-8-24(62-42(60)38(54)36(52)32(48)14(2)44)30(18)34(50)28-20(26)10-16(40(57)58)12-22(28)46/h3-14,25-26,31-32,37-38,41-48,53-54,59-60H,1-2H3,(H,55,56)(H,57,58) |
InChI Key |
JSZGGXZBTJLSAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)C(C(O)OC1=CC=CC2=C1C(=O)C3=C(C2C4C5=C(C(=CC=C5)OC(C(C(=O)C(C(C)O)O)O)O)C(=O)C6=C4C=C(C=C6O)C(=O)O)C=C(C=C3O)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















